molecular formula C16H15NO4 B2890587 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate CAS No. 899014-74-5

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Cat. No.: B2890587
CAS No.: 899014-74-5
M. Wt: 285.299
InChI Key: QRNJOHAHRTYKTE-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate” is a complex organic molecule. It contains a methoxyphenyl group, an oxoethyl group, and an aminobenzoate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the methoxyphenyl group, the oxoethyl group, and the aminobenzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxo (C=O) group could potentially create a polar region in the molecule, while the methoxy (O-CH3) and amino (NH2) groups could contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. The amino group could potentially participate in acid-base reactions, the oxo group could be involved in redox reactions, and the methoxy group could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Antioxidant Activity

Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer-based tests like CUPRAC and FRAP, are critical for determining the antioxidant activity of compounds. Such tests could potentially be applied to study compounds like "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" to assess their antioxidant capacity and applications in health and food industries (Munteanu & Apetrei, 2021).

Electrochemical Sensors for Antioxidants

Electrochemical (bio)sensors are complementary methods for analyzing antioxidants, including compounds similar to "this compound." These methods involve calibration and validation stages and, when used alongside chemical assays, can clarify the mechanisms and kinetics of antioxidant processes, offering insights into the compound's potential applications (Munteanu & Apetrei, 2021).

Environmental Fate of Similar Compounds

Studies on the environmental fate, behavior, and toxicology of similar compounds, such as parabens (esters of para-hydroxybenzoic acid), provide insights into the ecological and health implications of chemical pollutants. These studies cover aspects like biodegradability, potential endocrine-disrupting effects, and the formation of halogenated by-products, which could be relevant for assessing the environmental impact of "this compound" and related chemicals (Haman et al., 2015).

Advanced Oxidation Processes for Degradation

The degradation of recalcitrant compounds in the environment using advanced oxidation processes (AOPs) is a critical area of research. Studies have focused on kinetics, mechanisms, and by-products of degradation processes, potentially applicable to "this compound" for environmental remediation and pollution control (Qutob et al., 2022).

Pharmacological Activities of Similar Compounds

Research on the pharmacological activities of compounds with similar structures, such as vanillic acid and gallic acid, reveals their antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest potential health benefits and therapeutic applications for "this compound" in treating inflammation-related diseases and neurological conditions (Ingole et al., 2021; Bai et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could be potentially hazardous. The exact safety and hazards would need to be determined through safety testing .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and development of synthesis methods to produce the compound more efficiently .

Biochemical Analysis

Biochemical Properties

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate, due to its structural features, might interact with various enzymes and proteins. The 4-aminobenzoate part of the molecule could potentially bind to enzymes involved in the metabolism of aromatic compounds . The nature of these interactions would likely be non-covalent, involving hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Cellular Effects

The cellular effects of this compound would depend on its specific interactions with cellular components. It might influence cell function by modulating the activity of certain enzymes or proteins. For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its specific biochemical interactions. It might bind to target biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound might be involved in metabolic pathways related to the metabolism of aromatic compounds . It could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-4-2-3-12(9-14)15(18)10-21-16(19)11-5-7-13(17)8-6-11/h2-9H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJOHAHRTYKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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